![molecular formula C13H15N3O4 B2719999 N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-00-3](/img/structure/B2719999.png)
N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C13H15N3O4 and its molecular weight is 277.28. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial, Antifungal, and Anti-tubercular Agents
The compound has been evaluated in the context of designing and synthesizing tetrahydropyrimidine–isatin hybrids. These hybrids, including variations of N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide, have shown potential as antibacterial, antifungal, and anti-tubercular agents. The research underscores the compound's utility in addressing various microbial infections, indicating a broad spectrum of possible therapeutic applications (Akhaja & Raval, 2012).
Root Growth-Inhibitory Activity
Another intriguing application of related N-substituted propanamides involves their root growth-inhibitory activity. Such compounds have been prepared and shown to exhibit potent inhibitory effects on the germination and root extension of certain plant species, suggesting potential uses in agricultural research and management of unwanted vegetation (Kitagawa & Asada, 2005).
Redox-Active Ligands for Metal Centers
Research has also explored the redox activity of furan and thiophene diarylmethenes, derivatives related to N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide. These compounds are potential redox-active ligands for metal centers and could be exploited in developing nontraditional stoichiometric and catalytic redox reactions. This application highlights the compound's potential in the field of inorganic chemistry and materials science (Curcio et al., 2018).
Synthesis of Biologically Active Compounds
The compound and its derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds. These compounds, including pyrimidine and pyridazine structural fragments, have shown promise in developing new biologically active molecules. The versatility in chemical reactions and potential for creating compounds with varied biological activities underscores the importance of such structures in medicinal chemistry (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Activity
There's also evidence of the compound's derivatives exhibiting significant antiprotozoal activity. Such activity is crucial in the context of diseases caused by protozoan parasites, suggesting potential therapeutic applications against ailments such as trypanosomiasis and leishmaniasis. This application demonstrates the compound's potential in contributing to global health initiatives aimed at controlling protozoan infections (Ismail et al., 2003).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-8-10(12(18)16-13(19)15-8)4-5-11(17)14-7-9-3-2-6-20-9/h2-3,6H,4-5,7H2,1H3,(H,14,17)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVAUKIJDNIVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.